molecular formula C12H13F3N4O2 B2947004 3-methoxy-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide CAS No. 2034355-57-0

3-methoxy-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide

Cat. No. B2947004
CAS RN: 2034355-57-0
M. Wt: 302.257
InChI Key: LOEPSPGMQFASOU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazolo[4,3-a]pyridine ring, the trifluoromethyl group, the methoxy group, and the propanamide group . The exact structure would need to be confirmed using techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group . The amide group could also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl, methoxy, and amide groups could affect properties such as polarity, solubility, and stability .

Scientific Research Applications

Structural and Theoretical Studies A study by Gumus et al. (2018) elucidates the molecular structure of a closely related triazolo[4,3-a]pyridin compound, employing X-ray diffraction and FT-IR spectroscopy alongside theoretical Hartree-Fock (HF) and Density Functional Theory (DFT) calculations. The analysis includes vibrational frequency calculations and molecular electrostatic potential (MEP) maps, providing insights into the compound's chemical properties and interactions (Gumus et al., 2018).

Antioxidant and Anticancer Activity Tumosienė et al. (2020) explore a series of propanehydrazide derivatives, incorporating triazolone and other moieties, for their antioxidant and anticancer properties. Notably, some derivatives demonstrated significant antioxidant activity and selective cytotoxicity against human cancer cell lines, indicating potential therapeutic applications (Tumosienė et al., 2020).

Herbicidal Activity Research by Moran (2003) on N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, similar in structure to the query compound, reports excellent herbicidal activity across a broad spectrum of vegetation at low application rates. This suggests potential applications in agricultural weed management (Moran, 2003).

Synthetic Methodologies Marley et al. (1989) detail the synthesis and reactions of [1,2,4]triazolo[1,5-a]pyrimidinium betaines, demonstrating innovative synthetic routes that may be applicable to the synthesis of the query compound. These methodologies contribute to the development of novel compounds with potential biological activities (Marley et al., 1989).

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation. Specific safety data would typically be obtained through experimental testing .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its reactivity, and evaluation of its potential biological activity .

properties

IUPAC Name

3-methoxy-N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N4O2/c1-21-5-3-11(20)16-7-10-18-17-9-6-8(12(13,14)15)2-4-19(9)10/h2,4,6H,3,5,7H2,1H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOEPSPGMQFASOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)NCC1=NN=C2N1C=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide

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